molecular formula C11H13BrO B1619376 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol CAS No. 56041-75-9

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol

Cat. No.: B1619376
CAS No.: 56041-75-9
M. Wt: 241.12 g/mol
InChI Key: AKWHXCFLUPFEEX-UHFFFAOYSA-N
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Description

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol is an organic compound with the chemical formula C11H13BrO. It is characterized by the presence of a bromine atom attached to a benzene ring, along with a cyclopropyl and a methyl group attached to the same carbon atom as the hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol can be achieved through several methods. One common approach involves the bromination of alpha-cyclopropyl-alpha-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Hydrocarbons

    Substitution: Corresponding substituted products (e.g., amines, thiols)

Scientific Research Applications

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol depends on the specific reactions it undergoes. In general, the presence of the bromine atom and the hydroxyl group allows for a variety of chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol can be compared with other similar compounds, such as:

    4-Bromo-alpha-methylbenzyl alcohol: Lacks the cyclopropyl group, leading to different reactivity and applications.

    4-Bromo-alpha-cyclopropylbenzyl alcohol: Lacks the methyl group, which can affect its chemical properties and reactivity.

    4-Bromo-alpha-cyclopropyl-alpha-methylphenylmethanol: Similar structure but with variations in the positioning of functional groups.

The uniqueness of this compound lies in its combination of the bromine atom, cyclopropyl group, and methyl group, which together confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(4-bromophenyl)-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(13,8-2-3-8)9-4-6-10(12)7-5-9/h4-8,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWHXCFLUPFEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973190
Record name 1-(4-Bromophenyl)-1-cyclopropylethan-1-ol
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Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56041-75-9, 57623-07-1
Record name 4-Bromo-α-cyclopropyl-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56041-75-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol
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Record name NSC297313
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Record name 1-(4-Bromophenyl)-1-cyclopropylethan-1-ol
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Record name 4-bromo-α-cyclopropyl-α-methylbenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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